7-Bromo-8-methoxyisoquinoline
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Overview
Description
7-Bromo-8-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of bromine and methoxy groups on the isoquinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-8-methoxyisoquinoline can be synthesized through various methods. One common method involves the Jackson’s modification of the Pomeranz-Fritsch ring synthesis . This method includes the following steps:
Formation of Schiff Base: Reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethanamine to form a Schiff base.
Reduction: Borohydride reduction of the Schiff base to produce 2-bromobenzylamine-acetal.
Cyclization: Treatment with a mixture of phosphorus pentoxide and concentrated sulfuric acid to produce 8-bromoisoquinoline.
Methoxylation: Further modification to introduce the methoxy group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an aminoisoquinoline derivative.
Scientific Research Applications
7-Bromo-8-methoxyisoquinoline has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methoxyisoquinoline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other isoquinoline derivatives. The presence of the bromine and methoxy groups may influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-7-methoxyisoquinoline: Similar structure with the bromine and methoxy groups at different positions.
7-Methoxyisoquinoline: Lacks the bromine substituent.
8-Bromoisoquinoline: Lacks the methoxy substituent.
Uniqueness
7-Bromo-8-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
7-bromo-8-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKBDXIVILJRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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